molecular formula C₆₂H₈₉ClCoN₁₃O₁₅P B560563 Hydroxocobalamin xhydrochloride CAS No. 59461-30-2

Hydroxocobalamin xhydrochloride

Cat. No. B560563
CAS RN: 59461-30-2
M. Wt: 1381.81
InChI Key: KEHNCSYXYMMUCO-UHFFFAOYSA-K
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Description

Hydroxocobalamin Hydrochloride, also known as Vitamin B12a, is a synthetic form of Vitamin B12. It is used as a dietary supplement and is found in food . It is used to treat Vitamin B12 deficiency, including pernicious anemia . Other uses include treatment for cyanide poisoning, Leber’s optic atrophy, and toxic amblyopia .


Synthesis Analysis

Hydroxocobalamin Hydrochloride can be industrially manufactured from cyanocobalamin .


Molecular Structure Analysis

Hydroxocobalamin shares the cobalamin molecular structure with cyanocobalamin . The chemical name is α- (5,6-dimethylbenzimidazoly) hydroxocobamide . The empirical formula is C62H89CoN13O15P .


Chemical Reactions Analysis

Hydroxocobalamin can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, to form cyanocobalamin, which is then excreted in the urine .


Physical And Chemical Properties Analysis

Hydroxocobalamin Hydrochloride is a hygroscopic, odorless, dark red, crystalline powder that is freely soluble in water and ethanol, and practically insoluble in acetone and diethyl ether . It has a molecular weight of 1346.37 .

Scientific Research Applications

  • Photogeneration of Hydroxyl Radicals : Hydroxocobalamin is a potential biocompatible source for photogenerating hydroxyl radicals. This process, studied using time-resolved spectroscopy and theoretical simulations, reveals that radicals are generated for wavelengths below 350 nm, involving a mechanism of prompt dissociation and internal conversion. This insight is crucial for understanding the photochemistry of hydroxocobalamin and other cobalamin compounds (Wiley et al., 2016).

  • Treatment for Vasopressor Refractory Hypotension : In the context of vasoplegic syndrome (VS) associated with cardiopulmonary bypass (CPB), hydroxocobalamin has emerged as an effective treatment. Studies have shown favorable changes in hemodynamic parameters and vasopressor requirements in post-CPB patients treated with hydroxocobalamin, supporting its continued investigation in this area (Armour et al., 2019).

  • Efficacy in Acute Cyanide Poisoning : Hydroxocobalamin has been effective in treating acute cyanide poisoning, particularly from ingestion. This treatment approach is supported by a case study demonstrating the efficacy of prehospital use of hydroxocobalamin in cyanide poisoning by ingestion, with no adverse events attributed to the treatment (Fortin et al., 2010).

  • Nitric Oxide Scavenger in Chronic Fatigue Syndrome : Hydroxocobalamin, as a nitric oxide scavenger, has been proposed for treating chronic fatigue syndrome (CFS). Its efficacy in CFS treatment may provide confirmation for the elevated nitric oxide/peroxynitrite theory of CFS etiology (Pall, 2000).

  • Application in Severe Cyanide Poisoning : Studies have shown that hydroxocobalamin is effective and safe as first-line antidotal therapy in severe cyanide poisoning, with its administration resulting in survival of a significant percentage of patients who would typically face fatal outcomes (Borron et al., 2007).

  • DNA Cleavage Catalysis : Hydroxocobalamin has been identified as an efficient catalyst for light-induced strand cleavage of DNA, involving hydroxy radicals and controlled by visible light. This finding opens up new possibilities for intracellular applications (Kräutler & Puffer, 2011).

  • Treatment of Vasoplegia in Cardiac Surgery and Liver Transplantation : Hydroxocobalamin has been used to treat vasoplegia in cardiac surgery and liver transplantation, with a significant percentage of patients responding positively to the treatment. This off-label use is supported by the potential biochemical mechanisms of action of hydroxocobalamin, including binding nitric oxide and other gasotransmitters (Charles et al., 2019).

properties

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHNCSYXYMMUCO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H90ClCoN13O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27085-12-7, 59461-30-2
Record name Cobinamide, Co-aqua-, dihydrogen phosphate (ester), inner salt, 3′-ester with (5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole-κN3), ion(1+), chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27085-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3′-ester with (5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole-κN3), hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59461-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

1382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxocobalamin xhydrochloride

CAS RN

58288-50-9
Record name Hydroxocobalamin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58288-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxocobalamin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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